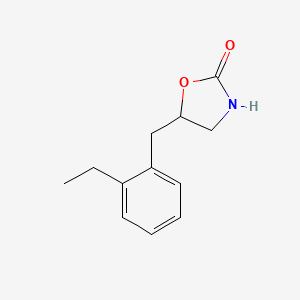
5-((2-Ethylphenyl)methyl)-2-oxazolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Ethylbenzyl)oxazolidin-2-one is a heterocyclic compound with the molecular formula C12H15NO2 and a molecular weight of 205.25 g/mol . This compound belongs to the oxazolidinone class, which is known for its diverse applications in synthetic organic chemistry and medicinal chemistry . The oxazolidinone ring structure is a five-membered ring containing both nitrogen and oxygen atoms, making it a versatile scaffold for various chemical transformations and biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Ethylbenzyl)oxazolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 2-ethylbenzylamine with ethyl chloroformate to form an intermediate, which is then cyclized to produce the oxazolidinone ring . The reaction conditions typically involve the use of a base such as triethylamine and an organic solvent like dichloromethane. The reaction is carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
In an industrial setting, the production of 5-(2-Ethylbenzyl)oxazolidin-2-one may involve more scalable and efficient methods. One approach could be the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields . Additionally, the use of automated systems for reagent addition and product isolation can further enhance the efficiency and safety of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-Ethylbenzyl)oxazolidin-2-one undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles like sodium azide or sodium methoxide in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions include oxidized oxazolidinone derivatives, reduced amine derivatives, and substituted oxazolidinone compounds .
Wissenschaftliche Forschungsanwendungen
5-(2-Ethylbenzyl)oxazolidin-2-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5-(2-Ethylbenzyl)oxazolidin-2-one involves its interaction with specific molecular targets and pathways. In the context of its antibacterial activity, the compound binds to the bacterial ribosome, inhibiting protein synthesis and leading to bacterial cell death . This unique mechanism of action makes it effective against multidrug-resistant Gram-positive bacteria .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tedizolid: Another oxazolidinone antibiotic with similar antibacterial activity but improved pharmacokinetic properties.
Uniqueness
5-(2-Ethylbenzyl)oxazolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike other oxazolidinones, this compound has a 2-ethylbenzyl group, which may influence its reactivity and interaction with biological targets .
Eigenschaften
CAS-Nummer |
62825-97-2 |
|---|---|
Molekularformel |
C12H15NO2 |
Molekulargewicht |
205.25 g/mol |
IUPAC-Name |
5-[(2-ethylphenyl)methyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C12H15NO2/c1-2-9-5-3-4-6-10(9)7-11-8-13-12(14)15-11/h3-6,11H,2,7-8H2,1H3,(H,13,14) |
InChI-Schlüssel |
NVPGBJBIKHYPLL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=CC=C1CC2CNC(=O)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Di-tert-butyl(2',4',6'-triisopropyl-4,5-dimethoxy-3,6-dimethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12888146.png)
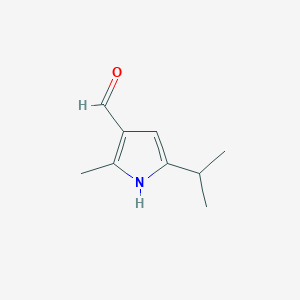
![[3-(6-Methyl-2-pyridinyl)-1-isoquinolinamine-N2,N3]bis(nitrato-O)copper](/img/structure/B12888156.png)
![2-(2-(2-(2-([1,1'-Biphenyl]-4-yloxy)ethoxy)ethoxy)ethoxy)ethanol](/img/structure/B12888159.png)
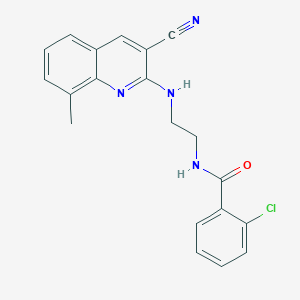

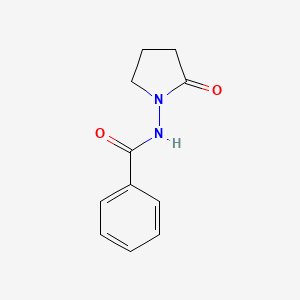

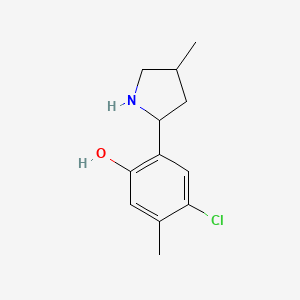
![3-(2,4,6-Trimethylphenyl)-4,5,6,7,8,9-hexahydrocycloocta[d][1,2]oxazole](/img/structure/B12888181.png)
![1-Ethyl-3-(pyridin-2-ylmethyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12888191.png)
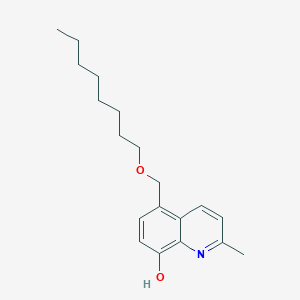

![3-(5-(4-(3,5-Dimethyl-1H-pyrazol-1-yl)butanoyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid](/img/structure/B12888225.png)
